Product packaging for Arachidic acid, morpholine salt(Cat. No.:CAS No. 69847-51-4)

Arachidic acid, morpholine salt

Cat. No.: B12676191
CAS No.: 69847-51-4
M. Wt: 399.7 g/mol
InChI Key: GZNMENHFXPXDBK-UHFFFAOYSA-N
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Description

Contextualization of Fatty Acids and Amine Salts in Chemical Systems

Fatty acids are carboxylic acids with a long aliphatic chain, which can be either saturated or unsaturated. They are fundamental components of lipids in biological systems and have extensive industrial applications. ontosight.ai The formation of salts through the reaction of a fatty acid with a base, such as an amine, is a common chemical transformation. These salts, known as fatty acid amine salts, often exhibit properties that are distinct from their parent compounds, leading to their use in a wide array of applications. The salt formation typically involves the protonation of the amine by the carboxylic acid, resulting in an ionic pair.

Morpholine (B109124) as a Heterocyclic Amine in Salt Formation

Morpholine is a heterocyclic organic chemical compound with the chemical formula O(CH₂CH₂)₂NH. wikipedia.org Its structure contains both an amine and an ether functional group. The presence of the amine group gives morpholine its basic character, allowing it to react with acids to form salts. wikipedia.orgatamankimya.com For example, with hydrochloric acid, it forms morpholinium chloride. wikipedia.org Morpholine is a versatile chemical used as a corrosion inhibitor, an emulsifier, and an intermediate in the synthesis of various chemicals, including pharmaceuticals and rubber accelerators. atamankimya.comchemicalbook.comatamankimya.com Its fatty acid salts are noted for their utility as surface-active agents and emulsifiers. atamankimya.comirowater.comusda.gov

Significance of Long-Chain Saturated Fatty Acid Salts in Materials Science and Interface Chemistry

Long-chain saturated fatty acids, such as arachidic acid, and their salts are of particular interest in materials science and interface chemistry. These molecules can self-assemble into organized structures like monolayers and bilayers. Salts of long-chain fatty acids are known to form metallic soaps which have applications as lubricants and in the manufacturing of greases. ontosight.ai In interface chemistry, these compounds are studied for their ability to modify surface properties, acting as surfactants, emulsifiers, and corrosion inhibitors. irowater.comontosight.ai The interaction of the long hydrocarbon chains and the polar headgroups of these salts dictates their behavior at interfaces, influencing properties such as wetting, adhesion, and friction. Research has shown that saturated very-long-chain fatty acids can exhibit excellent antiwear and lubricity properties. researchgate.net

Research Gaps and Emerging Areas in the Study of Specific Fatty Acid Morpholine Salts

While the synthesis and application of fatty acid morpholine salts, in general, are known, there is a noticeable gap in the scientific literature concerning the specific properties and applications of arachidic acid, morpholine salt. Much of the existing research focuses on morpholine salts of unsaturated fatty acids, like oleic acid, or mixtures of fatty acids. nih.gov The unique properties that may arise from the combination of a C20 saturated fatty acid (arachidic acid) with morpholine remain an underexplored area. Future research could focus on the synthesis, characterization, and evaluation of this compound for specific applications such as advanced lubricants, corrosion inhibitors for specific metal alloys, or as a component in novel drug delivery systems. The study of its phase behavior and self-assembly in different solvents could also reveal new opportunities in materials science.

Compound Data Tables

Table 1: Arachidic Acid

PropertyValue
IUPAC Name Icosanoic acid wikipedia.org
Other Names Eicosanoic acid, Arachic acid wikipedia.org
CAS Number 506-30-9 wikipedia.org
Chemical Formula C₂₀H₄₀O₂ wikipedia.org
Molar Mass 312.53 g/mol wikipedia.org
Appearance White crystalline solid wikipedia.org
Melting Point 75.4 °C wikipedia.org
Boiling Point 328 °C wikipedia.org
Solubility in Water Practically insoluble wikipedia.org

Table 2: Morpholine

PropertyValue
IUPAC Name Morpholine wikipedia.org
Other Names 1,4-Oxazinane, Tetrahydro-1,4-oxazine wikipedia.org
CAS Number 110-91-8 wikipedia.org
Chemical Formula C₄H₉NO wikipedia.org
Molar Mass 87.12 g/mol atamankimya.com
Appearance Colorless liquid atamankimya.com
Melting Point -5 °C atamankimya.com
Boiling Point 129 °C atamankimya.com
Solubility in Water Miscible atamankimya.com

Table 3: this compound

PropertyValue
Proposed IUPAC Name Morpholinium icosanoate
CAS Number Data not available
Chemical Formula C₂₄H₄₉NO₃
Molar Mass 399.65 g/mol
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H49NO3 B12676191 Arachidic acid, morpholine salt CAS No. 69847-51-4

Properties

CAS No.

69847-51-4

Molecular Formula

C24H49NO3

Molecular Weight

399.7 g/mol

IUPAC Name

icosanoic acid;morpholine

InChI

InChI=1S/C20H40O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;1-3-6-4-2-5-1/h2-19H2,1H3,(H,21,22);5H,1-4H2

InChI Key

GZNMENHFXPXDBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O.C1COCCN1

Origin of Product

United States

Synthetic Pathways and Mechanistic Considerations

Direct Neutralization Reactions for Arachidic Acid, Morpholine (B109124) Salt Formation

The most common and straightforward pathway to Arachidic acid, morpholine salt is the direct neutralization of arachidic acid with morpholine. scbt.com This reaction involves the proton transfer from the carboxylic acid group (-COOH) of arachidic acid to the basic nitrogen atom of morpholine. libretexts.org This acid-base reaction results in the formation of the morpholinium cation and the arachidate (B1238690) anion, which are held together by ionic bonds. libretexts.org

The fundamental reaction is as follows:

C₁₉H₃₉COOH (Arachidic Acid) + C₄H₉NO (Morpholine) → [C₄H₁₀NO]⁺[C₁₉H₃₉COO]⁻ (this compound)

This method is valued for its high atom economy and the simplicity of the procedure, which can be adapted to various scales and conditions.

In a laboratory setting, the synthesis is often performed in the presence of a solvent to facilitate the interaction between the reactants. Arachidic acid, a long-chain saturated fatty acid, is a solid at room temperature, and using a solvent ensures a homogenous reaction mixture.

The selection of a solvent is critical and is based on the solubility of both arachidic acid and morpholine. Non-polar aprotic solvents are frequently employed. The process typically involves dissolving arachidic acid in a suitable solvent, followed by the stoichiometric addition of morpholine. The reaction mixture may be heated to ensure complete dissolution and reaction. Upon cooling, the resulting salt often precipitates out of the solution and can be isolated by filtration.

Table 1: Influence of Solvent Choice on Reaction Parameters

Solvent Type Boiling Point (°C) Expected Outcome
Toluene Non-polar Aprotic 111 Good solubility for arachidic acid; facilitates reaction at elevated temperatures.
Tetrahydrofuran (THF) Polar Aprotic 66 Good solvent for both reactants; reaction can proceed at a lower temperature. nih.gov
Ethanol Polar Protic 78 Can act as a solvent, but its protic nature may interfere with the acid-base equilibrium.

This table is based on general principles of chemical reactivity and solubility.

As part of a growing emphasis on green chemistry, solvent-free or solid-state synthesis methods have gained traction. Mechanochemistry, which uses mechanical force (e.g., grinding, milling) to induce chemical reactions, is a viable approach for synthesizing this compound. nih.gov

In this method, solid arachidic acid and liquid morpholine are combined in a specific molar ratio and subjected to grinding. The mechanical energy can lead to the formation of a eutectic mixture—a mixture that melts at a lower temperature than its individual components. nih.gov This localized melting or increased surface contact between the reactants in the solid state facilitates the proton transfer and salt formation without the need for a bulk solvent. nih.gov This approach is environmentally friendly, can reduce reaction times, and sometimes yields different polymorphs of the salt compared to solvent-based methods. nih.gov

To maximize the yield and ensure the high purity of the final product, several reaction parameters must be carefully controlled.

Stoichiometry: A precise 1:1 molar ratio of arachidic acid to morpholine is theoretically required. In practice, a slight excess of one reactant may be used to drive the reaction to completion, typically the less volatile component, arachidic acid.

Temperature: While the neutralization reaction is exothermic, applying heat can increase the solubility of arachidic acid and accelerate the reaction rate in solvent-based methods. However, excessive temperatures should be avoided to prevent potential side reactions or decomposition.

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure completion. The optimal time depends on the temperature, solvent used, and scale of the reaction. Progress can be monitored using techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

Purification: After the reaction, the crude salt is purified to remove any unreacted starting materials or byproducts. The most common method is recrystallization from a suitable solvent system. Washing the isolated solid with a solvent in which the salt is insoluble but the impurities are soluble is also an effective purification step.

Table 2: Hypothetical Optimization of Yield

Temperature (°C) Molar Ratio (Acid:Amine) Reaction Time (h) Hypothetical Yield (%)
25 1:1 4 85
60 1:1 2 92
60 1.05:1 2 96

This table presents illustrative data to demonstrate the impact of optimizing reaction parameters.

Alternative Synthetic Routes and Precursor Chemistry

While direct neutralization is the most common route, alternative pathways can be considered, often starting from activated precursors of arachidic acid. One such theoretical route involves the reaction of an acid chloride, such as arachidoyl chloride, with morpholine. This reaction is typically very vigorous and would primarily form the corresponding amide (a morpholide). However, the initial step involves the formation of the salt, which could potentially be isolated under carefully controlled, low-temperature conditions before amide formation occurs.

Another potential, though less direct, route could start with an ester of arachidic acid, for example, methyl arachidate. Reaction with morpholine under certain conditions could theoretically lead to the salt, although this type of reaction, known as aminolysis, generally requires catalysts and higher temperatures and typically yields amides. semanticscholar.org These alternative routes are less practical and efficient for the specific synthesis of the salt compared to direct neutralization.

Reaction Kinetics and Thermodynamic Analysis of Salt Formation

The formation of this compound is governed by fundamental kinetic and thermodynamic principles.

Reaction Kinetics: The neutralization of a carboxylic acid by an amine is fundamentally an acid-base reaction. In solution, these reactions are typically very fast, with low activation energies. The reaction rate is dependent on the concentrations of both arachidic acid and morpholine, suggesting second-order kinetics. The rate can be influenced by factors such as the solvent, temperature, and the presence of any catalysts, although catalysts are generally not required for this type of salt formation.

Thermodynamic Analysis: The reaction is thermodynamically favorable. The formation of a stable ionic salt from a neutral acid and base is an exothermic process, meaning it releases heat and has a negative enthalpy change (ΔH < 0). The formation of an ordered crystalline salt from reactants in solution may lead to a decrease in entropy (ΔS < 0). However, the large negative enthalpy change is the dominant factor, resulting in a negative Gibbs free energy change (ΔG < 0), which indicates a spontaneous reaction under standard conditions.

Table 3: Summary of Thermodynamic Parameters

Parameter Symbol Expected Value Rationale
Enthalpy Change ΔH Negative The reaction is an exothermic neutralization.
Entropy Change ΔS Near zero or slightly negative The formation of one mole of product from two moles of reactants can lead to increased order.

This table provides a qualitative summary of the expected thermodynamic profile for the salt formation reaction.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the case of Arachidic acid, morpholine (B109124) salt, NMR analysis confirms the transfer of a proton from the carboxylic acid group of arachidic acid to the nitrogen atom of morpholine, resulting in the formation of a morpholinium cation and an arachidate (B1238690) anion.

The ¹H NMR spectrum of the salt shows characteristic signals from both the arachidate and morpholinium ions. The long alkyl chain of the arachidate anion produces several key signals: a triplet for the terminal methyl (CH₃) group, a complex multiplet for the numerous methylene (B1212753) (CH₂) groups, and a triplet for the α-methylene group adjacent to the carboxylate group. chemicalbook.com

Upon salt formation, the most significant change is the disappearance of the highly deshielded carboxylic acid proton (COOH) signal of arachidic acid, which is typically found far downfield. Concurrently, the signals corresponding to the morpholine moiety shift. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) in the morpholinium ring are deshielded due to the positive charge on the protonated nitrogen, causing them to shift downfield compared to their positions in neutral morpholine. researchgate.netchemicalbook.com A new, broad signal corresponding to the N⁺-H proton also appears.

Table 1: Predicted ¹H NMR Chemical Shifts for Arachidic Acid, Morpholine Salt Predicted data based on typical values for fatty acid salts and protonated amines.

Assignment (Arachidate) Predicted Chemical Shift (δ, ppm) Multiplicity Assignment (Morpholinium) Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃-(CH₂)₁₇-COO⁻~0.88Triplet-O-CH₂-CH₂-N⁺H₂-~3.9-4.1Multiplet
CH₃-CH₂-(CH₂)₁₆-COO⁻~1.25Multiplet-O-CH₂-CH₂-N⁺H₂-~3.3-3.5Multiplet
-(CH₂)₁₆-CH₂-COO⁻~1.60Multiplet-N⁺H₂-BroadSinglet
-CH₂-COO⁻~2.20Triplet

This is an interactive data table. You can sort and filter the data.

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the compound. For the arachidate chain, distinct signals are observed for the terminal methyl carbon, the bulk methylene carbons which often overlap, specific methylene carbons near the ends of the chain, and the carboxylate carbon (COO⁻). nih.gov

The formation of the salt significantly impacts the chemical shift of the carboxyl carbon, which moves to a different position compared to the parent carboxylic acid. researchgate.net In the morpholinium cation, the carbons adjacent to the oxygen (O-CH₂) and the newly protonated nitrogen (N⁺-CH₂) are clearly resolved. The N⁺-CH₂ carbons experience a downfield shift due to the electron-withdrawing effect of the adjacent positively charged nitrogen atom. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on typical values for fatty acid salts and protonated amines. researchgate.netnih.gov

Assignment (Arachidate) Predicted Chemical Shift (δ, ppm) Assignment (Morpholinium) Predicted Chemical Shift (δ, ppm)
C OO⁻~178-182C -N⁺H₂~43-46
-C H₂-COO⁻~34-36C -O~64-67
-(C H₂)ₓ- (bulk)~29-30
C H₃-~14

This is an interactive data table. You can sort and filter the data.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent methylene groups along the arachidate chain, confirming the fatty acid's linear structure. For the morpholinium ion, COSY would show coupling between the protons on the O-CH₂ and N⁺-CH₂ groups, confirming the ring structure. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). An HSQC spectrum would link each proton signal in Table 1 to its corresponding carbon signal in Table 2, allowing for definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. A key correlation would be observed between the protons on the α-methylene group of the arachidate and the carboxylate carbon (COO⁻). Crucially, an HMBC experiment could also reveal a long-range correlation between the N⁺-H protons of the morpholinium cation and the carboxylate carbon of the arachidate anion, providing direct evidence of the ionic interaction between the two components of the salt.

Vibrational Spectroscopy for Characterization of Functional Groups and Intermolecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly sensitive to the presence of specific functional groups and changes in bonding, such as the hydrogen bonding that occurs in salt formation.

FT-IR spectroscopy is highly effective for identifying the functional groups involved in the acid-base reaction. The spectrum of the parent arachidic acid is characterized by a very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer, and a sharp, intense peak around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch. nist.govmdpi.com

Upon formation of this compound, these characteristic peaks disappear and are replaced by new ones:

The broad O-H absorption vanishes.

The C=O stretching band is replaced by two distinct absorptions: a strong, asymmetric stretching band for the carboxylate anion (COO⁻) around 1550-1610 cm⁻¹ and a weaker, symmetric stretching band around 1400-1420 cm⁻¹. mdpi.com

New bands appear in the 3000-3200 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations of the morpholinium cation.

The C-H stretching vibrations of the long alkyl chain are observed as sharp peaks between 2850 and 2960 cm⁻¹. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for this compound Predicted data based on published spectra for fatty acid salts. mdpi.comresearchgate.net

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
~3000-3200N⁺-H stretchingMorpholinium
~2956Asymmetric CH₃ stretchingArachidate
~2920Asymmetric CH₂ stretchingArachidate
~2850Symmetric CH₂ stretchingArachidate
~1550-1610Asymmetric COO⁻ stretchingCarboxylate
~1465CH₂ scissoringArachidate
~1400-1420Symmetric COO⁻ stretchingCarboxylate

This is an interactive data table. You can sort and filter the data.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary vibrational information. It is particularly sensitive to non-polar bonds, making it excellent for studying the hydrocarbon backbone of the arachidate chain. nih.gov

The Raman spectrum of this compound would be dominated by features from the arachidate component. Key features include:

Intense C-H stretching modes between 2800 and 3000 cm⁻¹. researchgate.netmdpi.com

A prominent CH₂ twisting mode around 1296 cm⁻¹.

Skeletal C-C stretching vibrations (optical modes) in the 1060-1130 cm⁻¹ region, which are indicative of the all-trans conformation of the alkyl chain in the solid state. nih.govresearchgate.net

The formation of the salt would be confirmed by changes in the carboxyl region compared to pure arachidic acid. The C=O stretch at ~1655 cm⁻¹ in the Raman spectrum of the acid would be replaced by the symmetric carboxylate stretch (COO⁻) around 1420 cm⁻¹. mdpi.com Polarized Raman studies on single crystals of the salt could provide detailed information on the orientation of the molecules within the crystal lattice. nih.govrsc.org

Table 4: Key Raman Shifts for this compound Predicted data based on published spectra for fatty acids and their salts. nih.govresearchgate.netmdpi.com

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
~2882Symmetric CH₂ stretching (Fermi Resonance)Arachidate
~2848Symmetric CH₂ stretchingArachidate
~1440CH₂ scissoringArachidate
~1420Symmetric COO⁻ stretchingCarboxylate
~1296CH₂ twistingArachidate
~1130, 1062C-C skeletal stretchingArachidate

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the analysis would involve identifying the molecular ion and characteristic fragment ions of its constituent parts: the arachidate anion and the morpholinium cation.

The molecular weight of arachidic acid (C₂₀H₄₀O₂) is approximately 312.54 g/mol , while morpholine (C₄H₉NO) has a molecular weight of about 87.12 g/mol . The resulting salt would have a combined molecular weight. In mass spectrometry, the compound would likely ionize to show peaks corresponding to the individual components.

For the arachidic acid portion, fragmentation in negative ion mode typically shows a prominent peak for the deprotonated molecule [M-H]⁻. nih.gov Common fragmentation pathways for long-chain carboxylic acids include the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups. libretexts.org

For the morpholine portion, which would be protonated, fragmentation of aliphatic amines is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The molecular ion peak for an amine characteristically has an odd mass-to-charge ratio. libretexts.org

When analyzing the salt, one would expect to observe a complex spectrum featuring fragments from both the fatty acid and the amine. The base peak could vary depending on the ionization conditions and the relative stability of the resulting fragment ions. A high-resolution mass spectrometer would be employed to determine the elemental composition of the parent ion and its fragments, confirming the identity of this compound.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of crystalline materials like this compound. mdpi.comhzdr.de These methods provide definitive information on the three-dimensional atomic arrangement, crystal packing, and intermolecular interactions. hzdr.de

For a salt like this compound, SCXRD would precisely define the geometry of the ionic interaction between the morpholinium cation (C₄H₁₀NO⁺) and the arachidate anion (C₂₀H₃₉O₂⁻). It would also determine the unit cell parameters (the dimensions a, b, and c, and angles α, β, and γ of the repeating unit) and the space group, which describes the symmetry of the crystal lattice.

While specific data for the morpholine salt is not available, a recently identified polymorphic Bm form of the parent arachidic acid was analyzed by SCXRD at temperatures of 300 K and 100 K. nih.govrsc.org This study provides a reference for the type of data obtained from such an analysis. The formation of the morpholine salt would result in a distinctly different crystal structure and unit cell due to the incorporation of the morpholinium ion and the formation of strong N-H⁺···O⁻ hydrogen bonds, which would replace the O-H···O hydrogen bonds found in the pure acid. nih.govmdpi.com

Table 1: Crystallographic Data for Arachidic Acid (Bm Polymorph) at Different Temperatures. nih.gov
Parameter300 K100 K
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)9.7711(6)9.576(2)
b (Å)40.999(3)40.758(11)
c (Å)5.0445(3)4.9515(14)
β (°)91.339(2)91.432(9)
Volume (ų)2004.5(2)1912.0(6)
Z (Molecules per unit cell)44

Powder X-ray diffraction (PXRD) is a fundamental technique used to identify crystalline substances and analyze their polymorphic purity. americanpharmaceuticalreview.com Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. dtic.milresearchgate.net

Different polymorphs of a compound will produce distinct PXRD patterns because they have different unit cell dimensions and/or space group symmetries. google.com Therefore, PXRD is the primary tool for identifying new polymorphic forms of this compound, monitoring phase transformations during manufacturing or storage, and ensuring batch-to-batch consistency. The diffraction pattern for the salt would be significantly different from that of either pure arachidic acid or pure morpholine, confirming the formation of a new crystalline entity. While amorphous materials show a broad "halo," crystalline materials like the salt are identified by a series of sharp diffraction peaks. americanpharmaceuticalreview.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. mdpi.comnih.gov The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules. mdpi.com

By mapping properties like dₙₒᵣₘ (normalized contact distance) onto this surface, one can identify specific regions of intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate close contacts, such as hydrogen bonds, which are crucial for the stability of the crystal lattice. nih.gov

Analysis of the Bm polymorph of pure arachidic acid revealed that H···H interactions were the most significant contributor to the crystal packing, followed by O···H contacts. nih.govrsc.org In the morpholine salt, the contribution from O···H/N···H contacts would be expected to increase significantly due to the strong ionic hydrogen bonding. rsc.org

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of Arachidic Acid (Bm Polymorph). nih.govrsc.org
Interaction TypeContribution at 300 K (%)Contribution at 100 K (%)
H···H76.876.5
O···H/H···O22.923.2
C···H/H···C0.20.2
C···C0.10.1

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net Fatty acids like arachidic acid are known to be highly polymorphic, crystallizing in different forms (e.g., A, Bm, C, E) depending on factors such as solvent, temperature, and pressure. nih.govrsc.org These polymorphs can differ in their physical properties, including melting point and solubility.

The polymorphism of the parent arachidic acid has significant implications for the crystallization of its morpholine salt. The specific polymorphic form of the arachidic acid used as a starting material can influence the nucleation and growth of the resulting salt crystals. rsc.org Furthermore, the conditions of the salt formation reaction—such as the choice of solvent, cooling rate, and pH—will play a critical role in determining which polymorphic form of the this compound is produced. acs.org

The introduction of the morpholinium counter-ion creates strong, directional ionic and hydrogen bonding interactions that will be the primary drivers of the crystal packing in the salt. mdpi.com This often leads to the formation of a completely new set of polymorphs that are structurally unrelated to those of the parent acid. Therefore, a thorough polymorphic screen is essential to identify all accessible crystal forms of this compound and to determine the most stable and suitable form for any given application.

Chemical Reactivity and Derivatization

Acid-Base Equilibrium and Proton Transfer Dynamics in Solution

In an aqueous environment, arachidic acid, morpholine (B109124) salt exists in a dynamic equilibrium with its constituent ions: the arachidate (B1238690) anion (C₁₉H₃₉COO⁻) and the morpholinium cation (C₄H₉NH₂⁺). The position of this equilibrium is governed by the relative acid and base strengths of the components, which are quantified by their pKa values.

Arachidic acid, as a long-chain carboxylic acid, is a weak acid with a predicted pKa of approximately 4.95. hmdb.cafoodb.ca Morpholine is a weak base, and its conjugate acid, the morpholinium ion, has a pKa of about 8.33 to 8.49. nih.govchemicalbook.comatamankimya.com This significant difference in pKa values indicates that in a neutral aqueous solution, the proton transfer from arachidic acid to morpholine is highly favored. The equilibrium lies far to the side of the salt, with the majority of the species present as the arachidate and morpholinium ions. The proton transfer dynamics are rapid, characteristic of typical acid-base reactions in solution.

PropertyValue
pKa of Arachidic Acid~4.95 hmdb.cafoodb.ca
pKa of Morpholinium Ion8.33–8.49 nih.govchemicalbook.comatamankimya.com
pH of a 1% Morpholine Solution11.2 chemicalbook.com

Nitrosation Reactions and N-Nitrosomorpholine Formation Pathways

A significant aspect of the reactivity of arachidic acid, morpholine salt involves the potential for the morpholine moiety to undergo nitrosation, a reaction that forms N-nitrosomorpholine (NMOR), a known carcinogen. researchgate.netwikipedia.orgethz.ch This reaction typically occurs in the presence of a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrites (NO₂⁻) under acidic conditions. wikipedia.org

R₂NH + HNO₂ → R₂N-NO + H₂O

The active nitrosating agent is often dinitrogen trioxide (N₂O₃), formed from two molecules of nitrous acid, which then reacts with the free, unprotonated amine. europa.eu

Influence of Environmental Factors on Nitrosation Kinetics

The rate of N-nitrosomorpholine formation is highly dependent on several environmental factors:

pH: The nitrosation rate is maximal under acidic conditions, typically in the pH range of 3-4. nih.gov This is due to the acid-base equilibria of both the amine and nitrous acid. The concentration of the active nitrosating agent, N₂O₃, is proportional to the square of the nitrous acid concentration, which increases at lower pH. europa.euumn.edu However, as the pH becomes too low, the concentration of the unprotonated, reactive form of morpholine decreases, thus slowing the reaction.

Temperature: Generally, the rate of nitrosation increases with temperature. spkx.net.cnirb.hr Studies on other nitrosamines have shown a significant increase in formation at temperatures above 80°C. spkx.net.cn However, some studies have also noted enhanced reaction rates in frozen systems, which could be relevant for frozen food products. popline.orgnih.gov

Catalysts and Inhibitors: The nitrosation of morpholine can be accelerated by certain species. Thiocyanate (SCN⁻), found in human saliva, is a particularly effective catalyst. popline.orgnih.govacs.org Halide ions can also catalyze the reaction. europa.eu Conversely, the reaction can be inhibited by compounds that scavenge nitrosating agents. Ascorbic acid (vitamin C) and its salts are well-known inhibitors, as they react rapidly with nitrous acid. europa.eunih.govnih.gov Polyphenols and antioxidants like butylated hydroxytoluene (BHT) also exhibit inhibitory effects. europa.eunih.gov Carbon dioxide can act as either a catalyst or an inhibitor depending on the specific nitrosating agent involved. acs.org

Microorganisms: Certain bacteria, such as some strains of E. coli and Pseudomonas aeruginosa, can enzymatically catalyze nitrosation at neutral pH. nih.govoup.com This is particularly relevant in environments like the achlorhydric stomach or in urinary tract infections. nih.govoup.com

Mechanistic Studies of Nitrosamine (B1359907) Generation from Fatty Acid Morpholine Salts

While specific mechanistic studies on this compound are scarce, the general mechanism of nitrosamine formation from secondary amines is well-established. The fatty acid component, arachidic acid, can influence the reaction kinetics. As a surfactant, arachidic acid can form micelles in solution. These micellar aggregates can accelerate the nitrosation of hydrophobic amines by concentrating the reactants. popline.org This effect could be significant as morpholine is water-miscible, but the reaction environment may contain both aqueous and lipid phases, especially in applications like fruit waxes where morpholine salts are used as emulsifiers. atamankimya.comresearchgate.net

The reaction proceeds through the attack of the lone pair of electrons on the morpholine nitrogen on the electrophilic nitrosating agent (e.g., the nitrosonium ion, NO⁺, or dinitrogen trioxide, N₂O₃). wikipedia.orgeuropa.eu

Step 1: Formation of the Nitrosating Agent 2 HNO₂ ⇌ N₂O₃ + H₂O

Step 2: Nucleophilic Attack by Morpholine C₄H₉NO (unprotonated) + N₂O₃ → [C₄H₉NO(H)-NO]⁺ + NO₂⁻

Step 3: Deprotonation [C₄H₉NO(H)-NO]⁺ → C₄H₉N-NO (N-nitrosomorpholine) + H⁺

The presence of the arachidate anion as the counter-ion does not directly participate in the core nitrosation chemistry but can affect the reaction rate by altering the local environment, such as through micelle formation. popline.org

Degradation Pathways and Stability Studies under Varying Chemical Conditions

The stability of this compound is influenced by the stability of its individual components.

Arachidic Acid: As a saturated fatty acid, arachidic acid is relatively stable. It is not prone to oxidation under normal conditions, unlike unsaturated fatty acids. sigmaaldrich.com However, at very high temperatures, it can undergo thermal decomposition. Its stability in the form of sols has been studied, showing that it can be flocculated by cations. rsc.orgrsc.org The acid itself has very low water solubility. hmdb.ca

Morpholine: The morpholine component can undergo degradation through several pathways. In the atmosphere, it is degraded by reaction with hydroxyl radicals. nih.gov In aqueous solutions, its stability is pH-dependent. At very low pH, the morpholine ring can be susceptible to hydrolysis, although this is generally slow. ku.edu The most significant degradation pathway in environmental and biological systems is microbial degradation. Several strains of Mycobacterium are capable of using morpholine as a sole source of carbon and nitrogen. ethz.chnih.govresearchgate.net The degradation pathway often involves an initial hydroxylation of the morpholine ring, catalyzed by a cytochrome P-450 monooxygenase, followed by ring cleavage to form intermediates like 2-(2-aminoethoxy)acetate (B1259841) and eventually ammonia (B1221849) and glycolate. ethz.chnih.gov

Potential for Further Chemical Modification and Derivative Synthesis

Both the arachidic acid and morpholine moieties of the salt can serve as starting materials for the synthesis of other chemical derivatives.

Arachidic Acid Modification: The carboxylic acid group of arachidic acid is the primary site for chemical modification. It can be converted into a variety of functional groups, including:

Esters: Reaction with various alcohols can produce arachidate esters.

Amides: Reaction with amines can form arachidamides.

Acid Halides: Treatment with reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid to an acid chloride, a highly reactive intermediate for further synthesis.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, icosanol.

Morpholine Modification: The secondary amine of morpholine is a versatile functional group for synthesis. oup.comacs.orgorganic-chemistry.org It can undergo:

N-Alkylation: Reaction with alkyl halides to produce tertiary amines.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

Mannich Reaction: Reaction with formaldehyde (B43269) and an active hydrogen compound to form Mannich bases.

Ring Modification: More complex synthetic strategies can modify the morpholine ring itself, leading to a wide array of substituted morpholine derivatives, which are important structural motifs in medicinal chemistry. oup.comacs.orgacs.orguobaghdad.edu.iq

Interfacial Phenomena and Mechanisms of Action

Emulsifying Agent Properties and Mechanisms in Chemical Formulations

The combination of a fatty acid with morpholine (B109124) produces soap-like molecules with potent emulsifying capabilities. usda.govatamankimya.comirowater.com These salts are particularly effective in creating stable emulsions, a property leveraged in formulations like water-resistant waxes and polishes. atamankimya.comnih.govijmrhs.com The mechanism involves the morpholine component evaporating at a rate similar to water, leaving behind a dry and highly water-resistant film. irowater.com

Arachidic acid, morpholine salt functions as a surfactant due to its amphiphilic structure. The molecule orients itself at the interface between two immiscible liquids, such as oil and water, with the hydrophilic morpholinium ion associating with the aqueous phase and the lipophilic arachidate (B1238690) chain extending into the oil phase. This alignment at the interface disrupts the cohesive forces between water molecules, leading to a reduction in interfacial tension. While specific studies on arachidic acid morpholine salt are not prevalent, the principle is well-established for morpholine-fatty acid soaps in general. usda.govirowater.com Morpholinium linoleate, for example, is noted as an especially effective surface tension depressor. usda.gov The long, 20-carbon chain of arachidic acid provides substantial hydrophobicity, which is a key factor in the surface activity of such molecules. semanticscholar.org

By lowering the interfacial tension, this compound facilitates the dispersion of one liquid into another as fine droplets, forming an emulsion. mdpi.com The stability of this emulsion is then maintained by the adsorbed layer of the salt at the droplet surface, which creates a protective barrier preventing the droplets from coalescing. researchgate.netresearchgate.net This barrier can be due to steric hindrance from the bulky molecules and electrostatic repulsion between the charged droplets. mdpi.comconicet.gov.ar

The resulting microstructure of the emulsion—characterized by droplet size and distribution—is influenced by factors such as the concentration of the emulsifier and the hydrophilic-lipophilic balance (HLB). mdpi.comconicet.gov.ar Studies on similar fatty acid-based emulsifiers show that higher emulsifier concentrations generally lead to smaller, more stable droplets. researchgate.net The transformation of an oil-in-water (O/W) emulsion to a water-in-oil (W/O) emulsion can be influenced by changes in the chemical environment, such as pH, which affects the stability of the proteins and other components in the system. mdpi.com

Table 1: Factors Influencing Emulsion Stability with Fatty Acid-Based Surfactants

Factor Effect on Emulsion Mechanism Citation
Emulsifier Concentration Increased stability with higher concentration Leads to smaller droplet sizes and better coverage of the oil-water interface. researchgate.net
Hydrophilic-Lipophilic Balance (HLB) Stability is non-linear; optimal HLB value exists Determines the surfactant's preference for the oil or water phase, affecting emulsion type (O/W vs. W/O) and stability. conicet.gov.ar
pH Affects stability, especially near the isoelectric point (pI) of proteins Changes in pH can decrease the charge on droplets, reducing electrostatic repulsion and leading to instability. mdpi.com
Ionic Strength (Salt Concentration) Decreased stability with higher salt concentration Shields the electrostatic repulsion between droplets, promoting coalescence. conicet.gov.ar

Corrosion Inhibition Mechanisms and Surface Interactions

Morpholine and its salts are recognized as effective corrosion inhibitors, particularly for protecting steel in steam condensate systems and other industrial applications. atamankimya.comnih.gov The protective action is attributed to the ability of the morpholine salt to form a protective film on the metal surface. researchgate.netmdpi.com

Electrochemical techniques such as potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are standard methods for evaluating the performance of corrosion inhibitors. mdpi.comresearchgate.net Studies on analogous morpholine salts, like morpholine benzoate (B1203000) and morpholine carbonate, provide insight into the expected behavior of this compound. mdpi.com

Potentiodynamic polarization studies on similar compounds have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net EIS measurements typically show an increase in the charge transfer resistance (Rct) in the presence of the inhibitor, which signifies a slowing of the corrosion rate at the metal-electrolyte interface. mdpi.comresearchgate.net This increased resistance is attributed to the formation of a protective inhibitor film on the metal surface. researchgate.net For instance, morpholine benzoate and carbonate have demonstrated significant corrosion inhibition efficiency for carbon steel. mdpi.com

The primary mechanism of corrosion inhibition by this compound is the adsorption of its ions onto the metallic substrate, forming a protective barrier. researchgate.netmdpi.com Upon dissolving in a thin electrolyte film on the metal, the salt dissociates into morpholinium cations and arachidate anions. researchgate.netmdpi.com

The adsorption process is typically a combination of physical and chemical interactions:

Physisorption: This involves electrostatic attraction between the charged ions of the inhibitor and the charged metal surface. researchgate.netmdpi.com

Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the heteroatoms (nitrogen and oxygen) in the inhibitor molecules and the vacant d-orbitals of the iron atoms on the steel surface. researchgate.netmdpi.comicrc.ac.ir

X-ray Photoelectron Spectroscopy (XPS) analyses of steel surfaces treated with morpholine benzoate and carbonate have confirmed the presence of a protective film formed through the coordination of nitrogen and oxygen atoms with iron. mdpi.com This adsorbed film effectively insulates the metal from the corrosive environment. mdpi.com The long hydrocarbon chain of the arachidate anion would further enhance this barrier by creating a hydrophobic layer that repels water.

Table 2: Electrochemical and Quantum Chemical Data for Analogous Morpholine Salt Corrosion Inhibitors on Carbon Steel

Inhibitor Inhibition Efficiency (%) Adsorption Energy (eV) Key Findings Citation
Morpholine Benzoate >85% -8.12 Forms a protective layer via physical and chemical adsorption. Coordinates with iron atoms through N and O atoms. researchgate.netmdpi.com
Morpholine Carbonate >85% -8.76 Exhibits stronger adsorption energy and electron transfer capabilities than the benzoate salt, suggesting superior performance. researchgate.netmdpi.com

The effectiveness of a corrosion inhibitor like this compound can be significantly influenced by environmental conditions. mdpi.commdpi.com

Temperature: Temperature can have a dual effect. An increase in temperature may enhance the adsorption rate and surface coverage. However, beyond a certain point, it can promote the desorption of the inhibitor from the surface, leading to a decrease in inhibition efficiency. researchgate.net

pH: The pH of the corrosive medium affects both the stability of the inhibitor molecule and the surface charge of the metal. The effectiveness of amine-based inhibitors is often pH-dependent. arabjchem.org

Presence of Aggressive Ions: In environments containing high concentrations of aggressive ions like chlorides (Cl-), the integrity of the protective film can be challenged. Chloride ions can cause localized breakdown of the passive layer, leading to pitting corrosion. mdpi.com

Flow Velocity: In dynamic systems, high fluid velocity can increase the mass transport of corrosive species to the metal surface and potentially erode the protective inhibitor film. mdpi.com

Interactions with Polymeric Matrices and Surface Coatings

This compound, a member of the fatty acid amine salt family, plays a significant role as a surface-active agent, primarily in the formulation of polymeric surface coatings and wax emulsions. Its function is rooted in its amphipathic nature, which allows it to modify the interfacial properties between immiscible phases, such as oil and water or wax and water. This characteristic is crucial for creating stable and functional coating systems.

The primary mechanism of action for this compound in these applications is as an emulsifier or surfactant. google.comusda.gov In water-borne coating formulations, which often include waxes, resins, and oils, this salt facilitates the dispersion of these water-insoluble components into a stable aqueous emulsion. ijmrhs.comgoogle.com The salt is typically formed in situ by reacting arachidic acid with morpholine in the aqueous phase of the formulation. google.com

The interaction at the interface can be described as follows:

The this compound molecule orients itself at the boundary between the aqueous phase and the non-aqueous (e.g., wax or polymer) phase.

The lipophilic (hydrophobic) long-chain alkyl group of the arachidic acid has a strong affinity for the non-polar wax or polymer, penetrating this phase.

The hydrophilic morpholinium cation is oriented towards the polar aqueous phase.

This arrangement effectively reduces the interfacial tension between the two phases, lowering the energy required to create a dispersion and preventing the coalescence of the dispersed droplets. nzdr.ruictp.it The result is a stable, homogeneous emulsion suitable for application as a coating.

A key feature of using a volatile amine like morpholine is its role in the film-formation process upon drying. As the water in the coating emulsion evaporates, the morpholine also volatilizes. wiley.com This leads to the decomposition of the salt, leaving behind the water-insoluble arachidic acid. This process contributes to the final film's water resistance and durability, a desirable characteristic for protective coatings. ijmrhs.comwiley.com This mechanism is particularly important in self-polishing wax formulations and water-resistant coatings. usda.gov

The effectiveness of the emulsification can depend on the concentration of the morpholine and the fatty acid. For instance, insufficient levels of the resulting surfactant can lead to emulsion instability. google.com While specific research data on this compound is limited, the principles are well-established for similar fatty acid salts, such as morpholine oleate, which is widely used in commercial coating formulations. google.comijmrhs.comjustia.com These formulations demonstrate the typical concentrations and components where a morpholine fatty acid salt serves as the key surfactant.

Below is a table illustrating typical components in water-borne coating formulations where a morpholine-fatty acid salt is used as the primary emulsifier.

Component Function Typical Concentration (% by weight) Reference
Wax (e.g., Carnauba, Microcrystalline)Film Former, Gloss4% - 12% google.comijmrhs.com
Fatty Acid (e.g., Oleic Acid, Arachidic Acid)Surfactant Precursor2% - 8% google.comijmrhs.com
Morpholine Surfactant Precursor, Volatile Base 1% - 5% google.comijmrhs.com
WaterSolvent/Carrier50% - 70% google.comijmrhs.com
Coupling Solvent (e.g., Propyl Glycol Ether)Aids in solubility and film formationVariable google.com
Other Additives (e.g., Resins, Polyols)Modify film propertiesVariable google.com

This interactive table allows for sorting and filtering of the data.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Arachidic acid, morpholine (B109124) salt, providing the high-resolution separation needed for accurate quantification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the sensitive detection and quantification of the morpholine component of the salt. thermofisher.com Since the salt itself is not sufficiently volatile for GC analysis, the typical strategy involves analyzing the morpholine after its separation from the fatty acid. nih.gov This approach is particularly useful for determining residues in complex matrices, such as fruit coatings where morpholine salts of fatty acids are used. nih.govresearchgate.net

The analytical process begins with sample preparation, which is critical for isolating the analyte from interfering matrix components. nih.gov For instance, in analyzing fruit peels, a derivatization step is employed where morpholine is reacted with sodium nitrite (B80452) in an acidic medium to form the more volatile N-nitrosomorpholine, which is then analyzed by GC-MS. researchgate.net The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. nih.gov

Method validation studies have demonstrated the robustness of this technique. Key performance metrics from a study on morpholine detection in fruit peels are summarized below. nih.govresearchgate.net

ParameterResult
Method Detection Limit (MDL)1.3–3.3 µg/kg
Method Quantitation Limit (MQL)4.0–10.0 µg/kg
Recovery Rate (at 10–400 µg/kg)88.6–107.2%
Intra-day Precision (RSD%)1.4–9.4%
Inter-day Precision (RSD%)1.5–2.8%

This table presents validation data for the GC-MS analysis of morpholine from fatty acid salts in fruit peel matrices. nih.govresearchgate.net

This method provides high accuracy and precision, making it suitable for trace-level residue analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Arachidic acid, morpholine salt and for its characterization. google.com Unlike GC-MS, HPLC can analyze the compound in its intact or dissociated form in a liquid mobile phase, which is crucial for non-volatile salts. ssu.ac.ir It is frequently used to determine the purity of synthesized compounds, where impurity levels can be quantified to meet stringent quality standards, such as 99.5% or 99.9% purity. google.com

For the analysis of morpholine fatty acid salts, reversed-phase HPLC is a common approach. usda.gov The separation occurs on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. usda.gov

Reference Conditions for HPLC Analysis: usda.gov

Chromatographic Column: Reversed-phase C18, 4.6 mm internal diameter × 250 mm length, 5 µm particle size.

Detector: UV Detector.

Characterization is achieved by comparing the retention time of the main peak in the sample chromatogram to that of a certified reference standard of this compound. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method is effective for identifying and quantifying impurities, ensuring the quality of the research compound. google.com

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a rapid and cost-effective alternative for the quantitative analysis of this compound, typically by targeting one of its functional components.

One established method focuses on the quantification of morpholine. ijbpas.com This technique is based on the nucleophilic substitution reaction between morpholine and a chromogenic agent, sodium 1,2-naphthoquinone-4-sulphonate (NQS), under alkaline conditions. ijbpas.com The reaction produces a colored product, 4-(4-morpholinyl)naphthalene-1,2-dione, which can be measured spectrophotometrically. ijbpas.com The absorbance of the resulting orange-red complex is measured at a wavelength of 480 nm, and the intensity is directly proportional to the concentration of morpholine. ijbpas.com The method demonstrates good linearity, with a regression correlation coefficient of 0.99. ijbpas.com

Alternatively, the arachidic acid component can be quantified. A spectrophotometric assay for free fatty acids can be adapted for this purpose following hydrolysis of the salt. This enzymatic method involves the conversion of the fatty acid to its acyl-CoA derivative by acyl-CoA synthetase, followed by oxidation by acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). nih.gov The H₂O₂ then reacts with a chromogenic reagent system, such as a mixture of Ti(IV) and 4-(2-pyridylazo)resorcinol, to produce a colored complex whose absorbance at 508 nm is proportional to the initial fatty acid concentration. nih.gov

Sample Preparation and Matrix Effects in Research Analysis

The quality of analytical results is highly dependent on the sample preparation protocol and the management of matrix effects. chromatographytoday.comnih.gov A matrix effect is the alteration of an analytical signal (enhancement or suppression) caused by co-eluting components of the sample matrix. chromatographytoday.com In the analysis of this compound, the sample matrix can range from simple solutions to complex biological or food-based systems. nih.govnih.gov

For complex matrices like fruit peels containing morpholine fatty acid salts, sample preparation involves multiple steps to isolate the analyte and remove interferences. nih.gov A typical workflow includes:

Extraction: The sample is homogenized and extracted with a suitable solvent, such as an acidic acetonitrile-water mixture. researchgate.net

Cleanup/Defatting: A lipid removal step is crucial when analyzing samples with high-fat content. nih.gov This can be achieved through liquid-liquid extraction with a non-polar solvent like n-hexane to remove the bulk of the fatty components. nih.gov Solid-phase extraction (SPE) is another powerful cleanup technique for removing interfering components. chromatographytoday.com

Derivatization: For GC-MS analysis, a chemical derivatization step is often necessary to make the analyte (morpholine) volatile, as described previously. nih.govresearchgate.net

When dealing with high-salt matrices, specific challenges arise, such as the inhibition of compound detection due to residual water trapped within salt crystals. protocols.io A proposed protocol for such samples includes solvent drying and ultrasonication to effectively remove water and extract the analytes into the derivatization reagents. protocols.io A crucial strategy to minimize matrix effects, especially in LC-MS analysis, is to dilute the sample extract. nih.gov High dilution factors can reduce the concentration of interfering matrix components to a level where their effect on analyte ionization is negligible, allowing for more accurate quantification using external standard calibration. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and molecular properties of chemical compounds. In the context of arachidic acid, morpholine (B109124) salt, DFT calculations provide valuable insights into its behavior at the atomic level. These calculations can predict a range of properties, including spectroscopic parameters and the nature of intermolecular interactions, which are crucial for understanding the compound's structure and function.

DFT methods are employed to model the electronic density of a system to determine its energy and other properties. This approach has been successfully used to study related systems, such as fatty acids and morpholine derivatives, providing a reliable framework for analyzing arachidic acid, morpholine salt. For instance, DFT calculations have been used to assign intramolecular vibration modes in arachidic acid crystals by modeling a dimer system. nih.gov

Prediction of Spectroscopic Parameters (e.g., Raman and IR Frequencies)

DFT calculations are instrumental in predicting and interpreting spectroscopic data, such as Raman and Infrared (IR) spectra. By simulating the vibrational modes of the this compound molecule, researchers can assign specific spectral bands to corresponding molecular motions. This is particularly useful for complex molecules where experimental spectra can be difficult to interpret.

For arachidic acid, DFT calculations have been used to assign intramolecular Raman modes by modeling a dimer of the acid in its gauche configuration. nih.gov This approach helps in understanding the vibrational properties of the fatty acid component of the salt. Similarly, DFT has been used to analyze the vibrational spectra of morpholine derivatives. For example, in the study of 4-(benzenesulfonyl)-morpholine, DFT calculations with the B3LYP functional were used to assign vibrational modes, showing good agreement with experimental IR and Raman spectra. scielo.org.mx

The combination of experimental spectroscopy and DFT calculations provides a comprehensive understanding of the molecular structure. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. mt.com This complementarity is powerful in structural elucidation. For instance, in fatty acids, Raman spectroscopy can quantify the degree of unsaturation by analyzing the ratio of C=C to CH2 vibrational bands. spectroscopyonline.com DFT calculations can further refine these assignments, providing a more detailed picture of the molecular vibrations in this compound.

Table 1: Predicted Spectroscopic Parameters from DFT Calculations

Spectroscopic ParameterPredicted InformationRelevant Functional Groups
IR Frequencies Vibrational modes of polar bondsC=O (carbonyl), N-H (amine), C-O (ether)
Raman Frequencies Vibrational modes of non-polar bonds and molecular backboneC-C chain, CH2 groups, C=C (if present)

Investigation of Intermolecular Hydrogen Bonding and Weak Interactions

The formation of the salt between arachidic acid and morpholine involves significant intermolecular interactions, primarily hydrogen bonding. The proton from the carboxylic acid group of arachidic acid is transferred to the nitrogen atom of the morpholine ring, creating a morpholinium cation and an arachidate (B1238690) anion. The resulting N-H group in the morpholinium cation can then form strong hydrogen bonds with the carboxylate group of the arachidate anion.

Beyond strong hydrogen bonds, weaker interactions like van der Waals forces and C-H···O interactions also contribute to the stability of the crystal structure. DFT can also probe these weaker interactions, which are critical for understanding the fine details of the molecular packing. nih.gov The study of these interactions is essential for predicting the polymorphic behavior of the salt, as different crystal forms can arise from variations in these intermolecular forces.

Molecular Dynamics Simulations for Understanding Solution Behavior and Interfacial Adsorption

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its behavior in solution and its tendency to adsorb at interfaces, such as the air-water or oil-water interface. This is particularly relevant given the amphiphilic nature of the arachidate anion, which consists of a long, hydrophobic hydrocarbon tail and a hydrophilic carboxylate head group.

MD simulations have been used to study the behavior of arachidic acid monolayers at the air-water interface, revealing details about chain conformation and ordering. researchgate.net These simulations can also be applied to the salt, to understand how the presence of the morpholinium counterion affects the packing and dynamics of the arachidate chains at an interface. Furthermore, MD simulations can shed light on the interactions of the salt with other molecules in solution, which is important for understanding its functional properties.

The adsorption of surfactants at interfaces is a complex process that can be influenced by factors such as concentration and the presence of other substances. mdpi.com MD simulations can model the adsorption process at an atomic level, providing a detailed picture of how the arachidate and morpholinium ions arrange themselves at an interface. This information is crucial for applications where the surface activity of the salt is important.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or other functional properties. spu.edu.sylongdom.org By developing mathematical models based on a set of known compounds, QSAR can be used to predict the activity of new or untested compounds. researchgate.net

For this compound, QSAR models could be developed to predict a variety of functional properties. For example, if the salt is being considered for a particular biological application, a QSAR model could be built to predict its efficacy based on its structural features. The model would use molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. mdpi.com

While no specific QSAR studies on this compound were found, the methodology is widely applied to related compounds. For instance, QSAR has been used to model the antioxidant activity of various compounds and to predict the drug-drug interactions of ABC transporters. researchgate.netnih.gov In the context of morpholine derivatives, QSAR studies could be used to optimize their properties for specific applications, such as corrosion inhibition or antimicrobial activity. researchgate.netajpp.in A QSAR model for this compound would likely consider descriptors related to both the fatty acid chain and the morpholine ring to make accurate predictions about its functional properties.

Future Research Directions and Translational Potential in Chemical Science

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of fatty acid amine salts involves a straightforward acid-base neutralization, which is generally efficient. However, future research can focus on aligning its production with the principles of green chemistry.

Enzymatic Synthesis: Biocatalysis presents a sustainable alternative to traditional chemical synthesis. The use of enzymes, such as lipases, could facilitate the formation of the amide bond under mild conditions, potentially leading to the synthesis of morpholine (B109124) amides from arachidic acid, which are closely related to the salt. nih.gov Research into enzymatic amidation using Candida antarctica lipase (B570770) B (CALB) in green solvents like cyclopentyl methyl ether has shown excellent yields for various fatty acids and amines, a methodology that could be adapted for this specific compound. nih.gov A one-pot tandem cascade using a carboxylic acid reductase (CAR) and a transaminase (ω-TA) has also been demonstrated for converting fatty acids into fatty amines with high efficiency. researchgate.net

Solvent-Free and Solid-Support Synthesis: Eliminating or reducing solvent use is a cornerstone of green chemistry. Methodologies for the direct amidation of carboxylic acids with amines using microwave irradiation and a solid support like silica (B1680970) gel have proven effective for a range of aliphatic and aromatic substrates. rsc.org Similarly, solvent-free synthesis of amides by heating a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst offers a rapid and efficient route. researchgate.net These approaches minimize waste and reduce energy consumption associated with solvent removal and purification. researchgate.netucl.ac.uk

Catalytic Reductive Amination: Advanced catalytic systems offer a one-pot synthesis of N,N-alkylated fatty amines from fatty acids. rsc.orguantwerpen.beresearchgate.net These processes use recyclable heterogeneous catalysts and benign solvents, providing a sustainable pathway to produce derivatives that could be precursors or analogues to arachidic acid, morpholine salt. rsc.orguantwerpen.be

Exploration of Advanced Material Applications Beyond Traditional Uses

The traditional applications for fatty acid amine salts are primarily as emulsifiers and corrosion inhibitors. chemicalbook.com However, the molecular structure of this compound lends itself to exploration in more advanced material science domains.

Bio-based Lubricants and Tribofilms: Fatty acid ionic liquids (FAILs) are being investigated as environmentally friendly lubricants. researchgate.net The long alkyl chain of arachidic acid can provide lubricity, while the polar morpholine head can ensure strong interaction with metal surfaces, forming protective tribofilms that reduce friction and wear. uniovi.es Research has shown that FAILs react with steel surfaces to create such tribofilms. uniovi.es The thermal stability, which is influenced by the anion's alkyl chain length, would be a key parameter to investigate for high-temperature applications. uniovi.esbournemouth.ac.uk

Phase Change Materials (PCMs): Fatty acid amides, synthesized from vegetable oils and primary amines, have been identified as promising bio-based PCMs for thermal energy storage. acs.orgacs.org These materials exhibit high latent heat and melt over narrow temperature ranges. acs.orgacs.org The long C20 chain of arachidic acid suggests that its morpholine salt or amide derivative could have a distinct melting point and latent heat profile, making it a candidate for PCM applications. Studies have shown that the melting temperature of such materials increases with the length of the precursor amine and that they are thermally stable at temperatures under 200 °C. acs.org

Functional Ionomers and Polymer Modifiers: Fatty acid salts can act as both eco-friendly plasticizers and fillers in ionomers. iaea.org Introducing this compound into a polymer matrix, such as styrene-based ionomers, could modify its mechanical and thermal properties. Research on similar systems has shown that fatty acid salts can increase the ionic modulus while decreasing the glass transition temperature of the ionic clusters, with effects depending on the type and amount of ionic groups in the polymer. iaea.org

Advanced Surfactant Systems: Beyond simple emulsification, the amphiphilic nature of this salt could be harnessed in creating structured fluids, lyotropic liquid crystals, or as a component in stimuli-responsive surfactant systems. The self-assembly behavior in aqueous and non-aqueous media would be a rich area for fundamental research. pnas.orgnih.gov

Translational potential in this area relies on characterizing the material properties of this compound and its derivatives, and correlating its molecular structure with performance in these advanced applications.

In-depth Studies of Degradation Byproducts and Environmental Fate in Controlled Systems

Understanding the environmental lifecycle of any chemical is crucial. For this compound, the fate of its two components must be considered separately.

Biodegradation: The arachidic acid portion, being a saturated fatty acid, is expected to be readily biodegradable through the β-oxidation pathway common to lipid metabolism. The morpholine component, however, is of greater environmental concern. While morpholine is water-soluble, its degradation in the environment can be slow, and certain microorganisms are required to break down the heterocyclic ring. nih.govresearchgate.net

Formation of N-Nitrosomorpholine (NMOR): A significant area of future research is the potential for this compound to lead to the formation of N-nitrosomorpholine (NMOR). Morpholine is a secondary amine known to react with nitrosating agents like nitrites (often present in the environment and processed foods) or nitrogen oxides to form NMOR. chemicalbook.comnih.govusda.gov NMOR is classified as a probable human carcinogen. usda.govnih.gov Studies have shown that this nitrosation can occur in vivo in mice treated with morpholine and exposed to nitrogen dioxide, and in vitro in human gastric juice. nih.govnih.gov Therefore, in-depth studies under controlled conditions that mimic relevant environmental or physiological systems are essential to quantify the risk of NMOR formation from the use or disposal of this compound. nih.govresearchgate.net

Ecotoxicity and Bioaccumulation: As an amphiphilic, surface-active molecule, the potential for bioaccumulation and ecotoxicity must be evaluated. Standard methods for determining partitioning coefficients (log P) are often unsuitable for surfactants due to their tendency to adsorb to surfaces and interfaces. eosca.eu Research is needed to understand its behavior in aquatic and terrestrial systems, its affinity for sediment and soil, and its potential effects on various organisms. nih.govresearchgate.net

Advanced Characterization of Solid-State Forms and Phase Transitions

The physical properties of this compound in the solid state are critical for its handling, formulation, and application, particularly in materials science.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal behavior of the salt. researchgate.net DSC can determine its melting point, crystallization temperature, and latent heat, which is vital for its potential use as a PCM. researchgate.net TGA can establish its thermal stability and decomposition profile. For related fatty acid ionic liquids, thermal stability has been shown to increase with the length of the fatty acid chain, suggesting this compound may have good stability. researchgate.netuniovi.es Long-term isothermal TGA runs are also crucial to assess stability under prolonged thermal stress, as decomposition temperatures can be significantly lower than those determined by short-term dynamic scans. researchgate.netiaea.org

Structural Characterization: X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of the salt. This would reveal how the long alkyl chains pack and how the morpholinium cations are arranged relative to the carboxylate anions. Understanding the molecular conformation and intermolecular interactions, such as hydrogen bonding, is key to explaining its physical properties. mdpi.com

Phase Transitions: As an amphiphilic molecule, this compound may exhibit complex phase behavior, including the formation of different liquid crystalline phases (e.g., lamellar, hexagonal, cubic) in the presence of solvents like water. pnas.orgnih.gov The study of these phase transitions, which can be induced by changes in temperature or concentration, is fundamental to its application as a surfactant or structuring agent. pnas.orgnih.govacs.org The length of the alkyl chain is known to be a critical factor in the type of phase transitions observed in amphiphiles. acs.orgnih.gov

Advanced characterization will provide a detailed map of the structure-property relationships for this compound, enabling its rational design into functional materials.

Computational Design of Functional Derivatives with Tailored Properties

In silico methods offer a powerful, resource-efficient way to predict the properties of molecules and guide the synthesis of new functional derivatives.

Predicting Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models, particularly those based on graph neural networks (GNNs), can be developed to predict key surfactant properties like the critical micelle concentration (CMC). mdpi.com Other computational methods, such as the COnductor-like Screening MOdel for Real Solvents (COSMO-RS), can be used to predict solubility in various media, which is crucial for formulation development. nih.govresearchgate.net These models could be trained on data from similar fatty acid salts to predict the behavior of this compound and its hypothetical derivatives. researchgate.netdtu.dk

Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the self-assembly of the salt in solution, the structure of its aggregates (micelles, bilayers), and its interaction with surfaces. mdpi.com This is particularly valuable for understanding its function as a lubricant, where simulations can model the formation of a tribofilm at an interface, or as a PCM, by modeling the molecular arrangements in solid and liquid phases. acs.org

Design of Novel Derivatives: Computational tools can be used to design novel derivatives with tailored properties. For instance, modifications to the morpholine ring or the arachidic acid chain could be modeled to enhance specific functionalities. nih.govrsc.org If the goal is to create a derivative with biological activity, as has been done with other morpholine compounds, molecular docking and other drug design tools could be employed to predict binding affinity to biological targets like enzymes or receptors. mdpi.combohrium.comnih.gov This approach allows for the rational design of molecules for applications ranging from anticancer agents to targeted drug delivery systems. nih.govnih.gov

By integrating computational modeling with experimental validation, the development of functional derivatives of this compound can be accelerated, paving the way for novel materials and molecules with precisely engineered properties.

Q & A

Q. What are the standard methodologies for synthesizing arachidic acid, morpholine salt, and how can purity be optimized during synthesis?

Arachidic acid (C20:0 fatty acid) reacts with morpholine under acidic conditions to form the salt. To optimize purity, stoichiometric ratios should be controlled (e.g., 1:1 molar ratio of arachidic acid to morpholine) in anhydrous solvents like ethanol. Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane) removes unreacted precursors. Purity can be validated using FT-IR to confirm the absence of free amine (-NH) or carboxylic acid (-COOH) peaks .

Q. What analytical techniques are most effective for quantifying this compound in biological or environmental matrices?

A modified QuEChERS-GC-MS/MS method is recommended:

  • Extraction : Use acetonitrile with MgSO₄ and NaCl for phase separation.
  • Derivatization : React with 5.5 M HCl and 4.3 M NaNO₂ at 0°C for 3 hours to form N-nitrosomorpholine, enhancing detectability.
  • Detection : GC-MS/MS in MRM mode (LOQ: <3.63 µg/kg; recovery: 73.6–118.5%) . This method minimizes matrix interference in complex samples like plant tissues.

Q. How do the physicochemical properties of this compound influence its solubility and stability in experimental systems?

The salt’s amphiphilic structure (polar morpholine head, non-polar arachidic tail) allows solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water. Stability is pH-dependent:

  • Acidic conditions : Protonation of morpholine increases hydrophilicity.
  • Basic conditions : Deprotonation of the fatty acid disrupts salt formation. Storage at 4°C in inert atmospheres (N₂) prevents oxidative degradation .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of protonated morpholine species in reactions involving this compound?

Protonated morpholine (morpholinium ion) acts as a phase-transfer catalyst in biphasic systems. For example, in Mannich reactions, it stabilizes intermediates via hydrogen bonding, reducing activation energy. FT-IR studies (e.g., 3512 cm⁻¹ -NH band shifts) confirm protonation under weak acidic conditions (pH 4–6), which enhances catalytic turnover by 40% compared to neutral conditions .

Q. How can researchers resolve contradictions in reported pKa values for this compound across different studies?

Discrepancies arise from solvent polarity and ionic strength variations. To standardize pKa measurements:

  • Use potentiometric titration in a 0.1 M KCl background to minimize ionic interference.
  • Apply computational models (e.g., COSMO-RS) to predict solvent-specific protonation states. Experimental pKa values in aqueous systems (~10.8) differ from non-polar solvents (~8.2) due to solvation effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.